molecular formula C5H4ClNO3 B8741210 3-Methoxy-5-isoxazolecarbonyl chloride CAS No. 54258-24-1

3-Methoxy-5-isoxazolecarbonyl chloride

Cat. No.: B8741210
CAS No.: 54258-24-1
M. Wt: 161.54 g/mol
InChI Key: WPUQZDUJIHZYSC-UHFFFAOYSA-N
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Description

3-Methoxy-5-isoxazolecarbonyl chloride is a heterocyclic acyl chloride derivative featuring an isoxazole ring substituted with a methoxy group at position 3 and a carbonyl chloride group at position 5. Its molecular formula is C₅H₄ClNO₃, with a molecular weight of 173.55 g/mol (calculated).

Properties

CAS No.

54258-24-1

Molecular Formula

C5H4ClNO3

Molecular Weight

161.54 g/mol

IUPAC Name

3-methoxy-1,2-oxazole-5-carbonyl chloride

InChI

InChI=1S/C5H4ClNO3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3

InChI Key

WPUQZDUJIHZYSC-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Spectral Characterization

For instance, the carboxamide derivative shows a singlet at δ 6.75 ppm (1H, isoxazole ring proton) and a methoxy resonance at δ 3.91 ppm .

Comparison with Structural Analogues

The reactivity and applications of 3-methoxy-5-isoxazolecarbonyl chloride are influenced by its substituents. Below is a comparative analysis with similar isoxazole-based acyl chlorides:

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Reactivity
3-Methoxy-5-isoxazolecarbonyl chloride 3-OCH₃, 5-COCl C₅H₄ClNO₃ 173.55 Not provided Reacts with ammonia to form carboxamide
5-Methylisoxazole-3-carbonyl chloride 5-CH₃, 3-COCl C₅H₄ClNO₂ 145.54 39499-34-8 Moisture-sensitive; used in peptide coupling
3-Methylisoxazole-5-carbonyl chloride 3-CH₃, 5-COCl C₅H₄ClNO₂ 145.54 49783-72-4 Structurally isomeric to 5-methyl derivative
3-Ethyl-5-isoxazolecarbonyl chloride 3-C₂H₅, 5-COCl C₆H₆ClNO₂ 159.57 80173-67-7 Ethyl group enhances lipophilicity
5-Methyl-3-phenylisoxazole-4-carbonyl chloride 5-CH₃, 3-C₆H₅, 4-COCl C₁₁H₈ClNO₂ 221.64 Not provided Aromatic phenyl group increases steric bulk
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride 3-(2-Cl-C₆H₄), 5-CH₃, 4-COCl C₁₁H₇Cl₂NO₂ 256.09 25629-50-9 Chlorophenyl substituent enhances electrophilicity

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